(E)-3-ethylpent-3-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-ethylpent-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h3,8H,4-6H2,1-2H3/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZULFHUKNCGI-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-27-9 | |
| Record name | 3-ethylpent-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for E 3 Ethylpent 3 En 1 Ol and Analogues
Development of Stereoselective and Regioselective Synthesis Pathways
Control over stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules. For (E)-3-ethylpent-3-en-1-ol, this involves ensuring the formation of the E-alkene and, in the case of chiral derivatives, controlling the configuration of the stereocenter.
Catalytic Approaches for (E)-Alkene Formation (e.g., Olefin Metathesis, Stereoretentive Coupling)
Catalytic methods offer efficient and selective routes to specific alkene isomers. Olefin metathesis has emerged as a powerful tool for the formation of C=C bonds with high stereocontrol. nih.govsigmaaldrich.com For the synthesis of trisubstituted alkenes like this compound, cross-metathesis between a terminal alkene and a disubstituted alkene, or a ring-closing metathesis strategy, can be employed. rsc.orgresearchgate.netharvard.edu For instance, a silicon-tethered ring-closing metathesis approach has been shown to be effective in the diastereoselective synthesis of trisubstituted olefins flanked by an allylic alcohol, where the E- or Z-isomer can be selectively obtained depending on the cleavage method of the silicon tether. rsc.orgresearchgate.net
Stereoretentive coupling reactions, which preserve the stereochemistry of the starting materials in the product, are also valuable. While traditionally referring to reactions like the Suzuki or Negishi coupling of stereodefined vinyl halides or organometallics, recent advancements in radical cross-coupling have demonstrated the possibility of enantiospecific, stereoretentive coupling of enantioenriched alkyl fragments with (hetero)aryl halides using achiral nickel catalysts. chemrxiv.orgresearchgate.netnih.govchemrxiv.org This principle can be extended to the formation of C(sp²)-C(sp³) bonds in allylic systems, potentially allowing for the construction of the this compound backbone with high fidelity from stereodefined precursors.
| Method | Key Features | Catalyst Examples | Selectivity | References |
|---|---|---|---|---|
| Olefin Cross-Metathesis | Direct formation of C=C bonds from two different alkenes. | Grubbs' catalysts, Schrock catalysts | Good to excellent E/Z selectivity depending on catalyst and substrates. | nih.govsigmaaldrich.comharvard.edu |
| Silicon-Tether Ring-Closing Metathesis | Diastereoselective synthesis of trisubstituted olefins; stereochemistry determined by tether cleavage. | Grubbs' catalysts | High E- or Z-selectivity based on workup conditions. | rsc.orgresearchgate.net |
| Stereoretentive Radical Cross-Coupling | Preserves stereochemistry of enantioenriched starting materials. | Achiral Nickel catalysts | High stereoretention. | chemrxiv.orgresearchgate.netnih.govchemrxiv.org |
Asymmetric Synthesis Strategies Towards Chiral Derivatives of the Compound (if applicable)
While this compound itself is achiral, analogues with substituents on the carbon backbone can be chiral. Asymmetric synthesis is crucial for accessing enantioenriched forms of these derivatives. nih.gov Catalytic asymmetric addition of vinyl nucleophiles to aldehydes is a powerful method for preparing chiral branched allylic alcohols. nih.govorganic-chemistry.org For instance, the enantioselective vinylation of aldehydes can produce allylic alcohols with high enantiomeric excess. organic-chemistry.org
Another strategy involves the catalytic asymmetric allylic alkylation of prochiral nucleophiles or the use of prochiral electrophiles. chemrxiv.org For example, palladium-catalyzed asymmetric allylic substitution reactions of vinyl cyclic carbonates can create chiral homoallylic alcohols containing vicinal tetrasubstituted carbon centers. chemrxiv.org The development of transition metal-mediated systems, such as those using Rhodium or Ruthenium catalysts with monophosphorus ligands, allows for the selective 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to yield chiral allylic alcohols with high enantiomeric excess. acs.org
Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions, Organolithium Chemistry)
Organometallic reagents are fundamental in the construction of the carbon skeleton of alcohols. The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is a classic and versatile method for forming C-C bonds. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, a suitable Grignard reagent, such as ethylmagnesium bromide, could be reacted with an α,β-unsaturated aldehyde like (E)-pent-2-enal. Alternatively, a vinyl Grignard reagent could be added to a ketone. The reaction of a Grignard reagent with a ketone is a common route to tertiary alcohols. pearson.comresearchgate.netorganicchemistrytutor.com
Organolithium reagents, which are generally more reactive than their Grignard counterparts, also serve as powerful nucleophiles in the synthesis of alcohols. wikipedia.org They readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. wikipedia.org The reaction of organolithium reagents with allylic alcohols can also lead to further functionalization. acs.org The high reactivity and basicity of organolithium compounds require careful control of reaction conditions, especially in the presence of acidic protons. wikipedia.orgfishersci.fr
Reduction Methodologies for Precursor Carbonyl Compounds (e.g., Hydride Reductions, Catalytic Hydrogenation)
The selective reduction of α,β-unsaturated carbonyl compounds is a key strategy for the synthesis of allylic alcohols. rsc.org The challenge lies in reducing the carbonyl group without affecting the carbon-carbon double bond. researchgate.net
Hydride reductions are commonly employed for this transformation. Reagents such as lithium aluminum hydride (LiAlH₄) can reduce α,β-unsaturated esters to allylic alcohols. researchgate.net A reported method describes the efficient conversion of various α,β-unsaturated esters to their corresponding allylic alcohols using LiAlH₄ in the presence of benzyl (B1604629) chloride under mild conditions. researchgate.net
Catalytic transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas or stoichiometric metal hydrides. rsc.orgacs.org This method utilizes hydrogen donors like secondary alcohols or formate (B1220265) salts in the presence of a metal catalyst. rsc.org Various transition metal catalysts, including those based on Ruthenium, Osmium, and Copper, have been developed for the highly chemoselective transfer hydrogenation of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. rsc.orgacs.orgrsc.org For example, Cu nanoclusters on nanocrystalline MgO have shown high activity and selectivity in the transfer hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol. rsc.org Biocatalytic reductions using enzymes like carboxylic acid reductases (CARs) also present a green and highly selective method for converting α,β-unsaturated carboxylic acids to allylic alcohols. manchester.ac.ukrsc.org
| Method | Reagent/Catalyst | Substrate | Product | Key Advantages | References |
|---|---|---|---|---|---|
| Hydride Reduction | LiAlH₄/BnCl | α,β-Unsaturated Ester | Allylic Alcohol | High yields, mild conditions. | researchgate.net |
| Catalytic Transfer Hydrogenation | Ru and Os pincer complexes | α,β-Unsaturated Aldehyde | Allylic Alcohol | High activity and selectivity, avoids H₂ gas. | acs.org |
| Catalytic Transfer Hydrogenation | Cu/MgO nanocatalyst | α,β-Unsaturated Carbonyl | Allylic Alcohol | High yields (>95%), recyclable catalyst. | rsc.org |
| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | α,β-Unsaturated Carboxylic Acid | Allylic Alcohol | Environmentally friendly, high conversion. | manchester.ac.ukrsc.org |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves the use of safer solvents (such as water), renewable starting materials, energy-efficient methods, and recyclable catalysts. pnas.org In the context of allylic alcohol synthesis, several green approaches have been developed.
Mechanochemistry, which uses mechanical energy to drive reactions, can provide solvent-free or low-solvent conditions. nih.gov For example, the allylation of aldehydes and ketones using potassium allyltrifluoroborate can be performed mechanochemically, meeting several green chemistry principles. nih.gov The use of aqueous media is another key aspect of green synthesis. pnas.org Furthermore, developing heterogeneous catalysts that can be easily recovered and reused enhances the sustainability of the process. researchgate.netresearchgate.netresearcher.life Biocatalytic methods, as mentioned earlier, are inherently green as they operate under mild aqueous conditions and utilize renewable enzymes. manchester.ac.ukrsc.org
Novel Reagents and Catalyst Systems in the Synthesis of this compound
Research continues to yield novel reagents and catalyst systems that offer improved efficiency, selectivity, and substrate scope for the synthesis of allylic alcohols. Transition metal catalysis is at the forefront of these developments.
Recent advancements include:
Ruthenium and Rhodium Systems: A transition metal-mediated system using Rhodium or Ruthenium catalysts with monophosphorus ligands has been developed for the selective synthesis of ketones or chiral allylic alcohols from the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes. acs.org
Palladium Catalysis: A dual palladium/photoredox catalysis has been reported for the asymmetric synthesis of homoallylic alcohols, demonstrating a method for creating vicinal congested carbon centers. chemrxiv.org
Cobalt and Copper Complexes: Chiral Cobalt complexes combined with a photocatalyst can mediate the reductive coupling of internal alkynes with aldehydes to produce enantioenriched allylic alcohols. organic-chemistry.org Copper(I) tert-butoxide has been used to facilitate the allylation of vinylsilanes. organic-chemistry.org
Biocatalysts: The use of carboxylic acid reductases (CARs), often in combination with other enzymes like glucose dehydrogenase (GDH) for cofactor recycling, provides an efficient in vitro system for the synthesis of allylic alcohols from α,β-unsaturated carboxylic acids. manchester.ac.ukrsc.org This two-enzyme system allows for high conversion rates and is a prime example of a sustainable catalytic approach. rsc.org
These novel systems provide chemists with a broader and more powerful toolkit for the stereoselective and efficient synthesis of complex molecules like this compound and its diverse analogues.
Strategies for Convergent and Divergent Synthesis Utilizing the Compound
The strategic synthesis of complex molecules often relies on either convergent or divergent approaches. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together at a late stage. Conversely, a divergent synthesis starts from a common intermediate that is progressively transformed into a variety of structurally distinct analogues. The unique structure of this compound, featuring a trisubstituted double bond and a primary alcohol, makes it an interesting scaffold for both convergent assembly and as a starting point for divergent synthetic explorations.
Convergent Synthetic Approaches to this compound
The stereoselective construction of the (E)-trisubstituted allylic alcohol core of this compound is the key challenge in its convergent synthesis. Several methodologies in modern organic synthesis can be adapted to achieve this. One plausible and effective approach involves the coupling of smaller, readily available building blocks.
A potential convergent synthesis could involve the reaction of a three-carbon aldehyde with a four-carbon organometallic reagent. For instance, the addition of a butenyl Grignard reagent to propanal could be envisioned. However, controlling the stereoselectivity of the double bond in such reactions can be challenging.
A more refined and stereocontrolled convergent strategy would likely employ a Wittig-type reaction or a variation thereof. The Schlosser modification of the Wittig reaction is particularly adept at producing (E)-alkenes. wikipedia.orglibretexts.org In this context, one could envisage the reaction of a stabilized phosphorus ylide with an appropriate aldehyde.
Another powerful convergent method for the stereoselective synthesis of trisubstituted allylic alcohols involves the use of ortho-diphenylphosphanyl benzoate (B1203000) (o-DPPB) as a directing group. nih.gov This methodology allows for the sequential introduction of substituents with excellent control over the (E)-geometry of the resulting olefin. nih.gov A hypothetical convergent synthesis of this compound based on this principle is outlined below:
Table 1: Hypothetical Convergent Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Propanal, Baylis-Hillman catalyst, Acrylate source | Baylis-Hillman reaction | α-Methylene-β-hydroxy ester |
| 2 | α-Methylene-β-hydroxy ester | Protection of the hydroxyl group | Protected α-methylene-β-hydroxy ester |
| 3 | Protected α-methylene-β-hydroxy ester | Reduction of the ester | Protected α-methylene aldehyde |
| 4 | Protected α-methylene aldehyde | Ethylmagnesium bromide | Protected secondary allylic alcohol |
| 5 | Protected secondary allylic alcohol | o-DPPB-Cl, Pyridine | o-DPPB protected allylic alcohol |
| 6 | o-DPPB protected allylic alcohol | Methylmagnesium bromide, Cu(I) catalyst | Protected this compound |
| 7 | Protected this compound | Deprotection | This compound |
This multi-step sequence allows for the controlled and convergent assembly of the target molecule from simpler starting materials, with the key stereochemistry being set in the copper-mediated allylic substitution step.
Divergent Synthesis from this compound
The functional handles present in this compound—the primary alcohol and the trisubstituted double bond—provide ample opportunities for divergent synthetic strategies to create a library of analogues. The reactivity of each functional group can be selectively exploited to introduce molecular diversity.
The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. The aldehyde can then serve as a substrate for a wide range of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. The carboxylic acid can be converted to esters, amides, or other acid derivatives.
The trisubstituted double bond can undergo various addition reactions. For example, epoxidation would yield an epoxide that can be opened with various nucleophiles to introduce new functional groups with stereochemical control. Dihydroxylation would lead to a diol, and hydrogenation would produce the saturated alcohol, 3-ethylpentan-1-ol.
Table 2: Proposed Divergent Synthesis of Analogues from this compound
| Starting Material | Reagents and Conditions | Product | Analogue Class |
| This compound | PCC, CH₂Cl₂ | (E)-3-ethylpent-3-en-1-al | Unsaturated Aldehyde |
| This compound | Jones reagent | (E)-3-ethylpent-3-enoic acid | Unsaturated Carboxylic Acid |
| This compound | m-CPBA, CH₂Cl₂ | 2-(1-ethylpropyl)oxiran-2-yl)methanol | Epoxide |
| This compound | OsO₄ (cat.), NMO | 3-ethylpentane-1,3,4-triol | Triol |
| This compound | H₂, Pd/C | 3-ethylpentan-1-ol | Saturated Alcohol |
| (E)-3-ethylpent-3-en-1-al | Ph₃P=CH₂, THF | (E)-5-ethylhepta-1,4-diene | Diene |
| (E)-3-ethylpent-3-enoic acid | SOCl₂, then R₂NH | (E)-3-ethyl-N,N-dialkylpent-3-enamide | Unsaturated Amide |
This divergent approach allows for the rapid generation of a diverse set of molecules from a common, stereodefined starting material, which is highly valuable in fields such as medicinal chemistry and materials science for structure-activity relationship studies.
Chemical Reactivity and Mechanistic Transformations of E 3 Ethylpent 3 En 1 Ol
Reactions Involving the (E)-Configured Carbon-Carbon Double Bond
The electron-rich π-system of the alkene is susceptible to attack by electrophiles, leading to a range of addition reactions. The substitution pattern of the double bond influences the stability of potential carbocation intermediates and the steric accessibility for incoming reagents.
Stereoselective Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrohalogenation, Hydroamination, Hydroetherification)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the double bond. The regiochemical and stereochemical outcomes of these reactions are of significant interest in synthetic chemistry.
Hydroboration-Oxidation: The hydroboration-oxidation of (E)-3-ethylpent-3-en-1-ol is expected to proceed with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond (C4), and the hydrogen atom adds to the more substituted carbon (C3). This is due to both steric effects, as the boron-containing reagent (e.g., BH₃) approaches the less hindered carbon, and electronic effects. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding (3R,4S)-3-ethylpentane-1,4-diol and its enantiomer. This reaction is a syn-addition, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond.
| Reactants | Reagents | Expected Major Products | Reaction Type |
| This compound | 1. BH₃•THF; 2. H₂O₂, NaOH | (3R,4S)-3-ethylpentane-1,4-diol & (3S,4R)-3-ethylpentane-1,4-diol | Hydroboration-Oxidation |
Hydrohalogenation: The addition of hydrogen halides (HX) to this compound would likely proceed via a carbocation intermediate. Protonation of the double bond would preferentially occur at C4 to form a more stable tertiary carbocation at C3. Subsequent attack by the halide ion (X⁻) would lead to the Markovnikov addition product, 3-ethyl-3-halopentan-1-ol. The stereochemistry of this reaction may not be highly controlled, potentially leading to a mixture of stereoisomers.
Hydroamination and Hydroetherification: Direct acid-catalyzed hydroamination or hydroetherification would also be expected to follow a Markovnikov-type pathway through a tertiary carbocation at C3. However, these reactions are often more complex and may require specific catalysts to achieve high yields and selectivities.
Epoxidation and Dihydroxylation Chemistry with Stereochemical Control
The conversion of the alkene to an epoxide or a diol introduces two new stereocenters, and the control of the stereochemical outcome is a key challenge.
Epoxidation: The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide. The reaction is stereospecific, meaning the (E)-configuration of the starting alkene is retained in the epoxide product. This would yield a racemic mixture of (2S,3R)-2-((R)-1-ethylpropyl)oxiran-2-yl)methanol and (2R,3S)-2-((S)-1-ethylpropyl)oxiran-2-yl)methanol. For stereocontrol, the Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. Using a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant, it is possible to selectively form one of the two possible enantiomers of the epoxy alcohol. The choice of (+)-DET or (-)-DET determines which face of the alkene is epoxidized.
| Reactants | Reagents | Expected Major Products | Reaction Type |
| This compound | m-CPBA | Racemic mixture of corresponding epoxides | Epoxidation |
| This compound | Ti(O-iPr)₄, (+)-DET, TBHP | Enantioenriched epoxide | Sharpless Asymmetric Epoxidation |
| This compound | Ti(O-iPr)₄, (-)-DET, TBHP | Enantioenriched epoxide (opposite enantiomer) | Sharpless Asymmetric Epoxidation |
Dihydroxylation: The syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond (syn-addition). This would produce a racemic mixture of (3R,4R)-3-ethylpentane-1,3,4-triol and (3S,4S)-3-ethylpentane-1,3,4-triol. Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, could be employed to achieve an enantiomerically enriched product.
Cycloaddition Reactions of the Alkene Moiety
While the trisubstituted nature of the double bond in this compound might render it less reactive in some cycloaddition reactions due to steric hindrance, it could potentially participate in reactions such as the Diels-Alder reaction, acting as a dienophile, although it would be a relatively electron-rich one. Its reactivity would be enhanced by the presence of electron-withdrawing groups, which are absent in this molecule. Other cycloadditions, such as [2+2] cycloadditions, might be possible under photochemical conditions.
Hydrogenation and Partial Reduction Studies
The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation.
Hydrogenation: The catalytic hydrogenation of this compound over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel would readily reduce the double bond to yield 3-ethylpentan-1-ol. The reaction is typically a syn-addition of two hydrogen atoms across the double bond. Due to the prochiral nature of the starting material, the product would be a racemic mixture of (R)-3-ethylpentan-1-ol and (S)-3-ethylpentan-1-ol.
| Reactants | Reagents | Expected Product | Reaction Type |
| This compound | H₂, Pd/C | (R/S)-3-ethylpentan-1-ol | Catalytic Hydrogenation |
Partial Reduction: Given that the only other functional group is a primary alcohol, which is generally unreactive under typical hydrogenation conditions, partial reduction is not a significant consideration for this molecule, as the double bond is the most reactive site for this transformation.
Allylic Functionalization and Derivatization
The presence of allylic protons (on C2 and the ethyl group at C3) allows for reactions at the position adjacent to the double bond.
Allylic Oxidation: Reagents such as selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at the allylic position. In the case of this compound, oxidation could potentially occur at C2 or the methylene (B1212753) carbon of the ethyl group attached to C3. The regioselectivity would depend on the specific reagent and reaction conditions.
Allylic Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen at the allylic position via a free-radical mechanism. This would lead to a mixture of products with bromine at C2 and the methylene carbon of the ethyl group at C3.
Reactions Involving the Primary Hydroxyl Functional Group
The primary hydroxyl group of this compound can undergo a variety of common alcohol reactions, such as oxidation, etherification, and esterification, without affecting the carbon-carbon double bond if the appropriate reagents are chosen.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, (E)-3-ethylpent-3-en-1-al. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the primary alcohol to the carboxylic acid, (E)-3-ethylpent-3-enoic acid, and could potentially cleave the double bond.
Etherification: The Williamson ether synthesis provides a route to ethers. The alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which can then react with an alkyl halide in an Sₙ2 reaction to form an ether.
Cascade and Tandem Reactions Incorporating this compound
The unique structure of allylic alcohols makes them valuable substrates in cascade and tandem reactions, which allow for the formation of multiple chemical bonds in a single operation, increasing synthetic efficiency.
One notable example is the tandem oxidation/esterification of allylic alcohols. acs.org N-Heterocyclic carbenes (NHCs) can catalyze the oxidation of an allylic alcohol like this compound to its corresponding aldehyde. organic-chemistry.org In the same reaction vessel, this in situ-generated aldehyde can then be attacked by another molecule of the starting alcohol, leading to the formation of an ester. This process avoids the isolation of the intermediate aldehyde and uses the same catalyst for both steps. organic-chemistry.org Other reported tandem reactions involving allylic alcohols include aziridination/rearrangement sequences, highlighting their versatility in constructing complex molecular architectures. nih.gov
Regioselectivity and Stereoselectivity in Reaction Pathways
Regioselectivity: Regioselectivity refers to the preference for bond-making or breaking at one position over other possible positions. In the context of this compound, this is most relevant in nucleophilic substitution reactions. As mentioned in section 3.2.4, the attack of a nucleophile on the activated alcohol can occur at two different sites (the α- and γ-carbons), leading to Sₙ2 or Sₙ2' products. wikipedia.org The regiochemical outcome can be influenced by the choice of catalyst and reaction conditions. For example, certain transition metal catalysts are known to favor Sₙ2' substitution, directing the nucleophile to the more substituted end of the allyl system. nih.gov
Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org The (E)-geometry of the double bond in this compound can influence the stereochemical outcome of subsequent reactions. For example, in an Sₙ2' reaction, the approach of the nucleophile relative to the leaving group can determine the geometry of the resulting double bond. Similarly, reactions that create a new stereocenter, such as the Sharpless asymmetric epoxidation, are highly stereoselective for allylic alcohols. wikipedia.orgmasterorganicchemistry.com This specific reaction uses a chiral catalyst to deliver an oxygen atom to one face of the double bond preferentially, allowing for the synthesis of a specific enantiomer of the resulting epoxy alcohol. masterorganicchemistry.com
In Depth Mechanistic Investigations and Reaction Dynamics
Kinetic Studies of Reaction Pathways and Rate Law Determination
Kinetic studies are foundational to understanding the mechanism of a reaction. By systematically varying the concentrations of reactants and catalysts, it is possible to determine the reaction order with respect to each species, which in turn informs the rate law. The rate law is a mathematical expression that describes how the rate of a reaction depends on the concentration of each reactant.
For a hypothetical reaction involving (E)-3-ethylpent-3-en-1-ol, such as a palladium-catalyzed allylic substitution, the rate law might take the general form:
Rate = k[this compound]^a[Catalyst]^b[Nucleophile]^c
where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to each component.
To illustrate how a rate law is determined, consider the following hypothetical initial rate data for a reaction of this compound:
| Experiment | [this compound] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.01 | 1.2 x 10-5 |
| 2 | 0.2 | 0.01 | 2.4 x 10-5 |
| 3 | 0.1 | 0.02 | 4.8 x 10-5 |
From this data, doubling the concentration of this compound (Experiment 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the catalyst concentration (Experiment 1 vs. 3) quadruples the rate, indicating a second-order dependence. Thus, the determined rate law would be: Rate = k[this compound]^1[Catalyst]^2.
Elucidation of Transition States and Intermediates via Advanced Techniques
The fleeting existence of transition states and reaction intermediates makes their direct observation challenging. However, a combination of computational chemistry and advanced spectroscopic techniques can provide a detailed picture of these transient species.
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction. These calculations can model the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions of allylic alcohols, DFT studies have been instrumental in understanding the stereochemical outcomes of reactions by comparing the energies of different transition state geometries. nih.govnih.gov For instance, in an auxiliary-mediated allylation, computational models can predict which diastereomeric transition state is lower in energy, thus rationalizing the observed high stereoselectivity. nih.gov
Spectroscopic Techniques: In situ spectroscopic methods allow for the monitoring of a reaction as it happens, providing real-time information about the species present in the reaction mixture. Techniques such as in situ Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy have been used to follow the kinetics of reactions involving allylic alcohols, such as their carboxylative cyclization with CO2. mdpi.com These methods can detect the formation and consumption of intermediates, providing valuable data to support or refute a proposed mechanism. For example, the appearance and then disappearance of specific vibrational bands can signal the presence of a short-lived catalytic intermediate.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is an elegant and powerful technique for tracing the path of atoms throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., hydrogen with deuterium (B1214612) (D), carbon-12 with carbon-13, or oxygen-16 with oxygen-18), chemists can follow the labeled atom's journey and gain definitive insights into the reaction mechanism.
For this compound, several types of isotopic labeling experiments could be envisioned to probe different mechanistic possibilities:
Deuterium Labeling: To investigate rearrangement reactions, the hydrogen on the hydroxyl group or on the carbon backbone could be replaced with deuterium. chem-station.com For example, in an acid-catalyzed rearrangement, the position of the deuterium label in the product would reveal whether a 1,2- or 1,3-hydride shift occurred. rit.edu Deuterium labeling has been used to distinguish between a radical coupling and a radical anion capture-HAT mechanism in photoredox allylic arylations. nih.gov
¹³C Labeling: To understand skeletal rearrangements or the fate of the carbon backbone, specific carbon atoms in this compound could be enriched with ¹³C. This has been applied to study lignin (B12514952) metabolic flux, tracing the incorporation of labeled phenylalanine into various intermediates. nih.gov
¹⁸O Labeling: To probe reactions at the hydroxyl group, such as esterification or oxidation, ¹⁸O labeling of the alcohol would be informative. In the oxidation of aromatic alcohols, ¹⁸O₂ labeling experiments have shown that oxygen from both the atmosphere and the alcohol's C-O bond can be incorporated into the product, shedding light on the complex mechanism. nih.gov
The following table summarizes hypothetical isotopic labeling experiments for this compound and the mechanistic questions they could answer:
| Isotope Used | Position of Label | Reaction Studied | Mechanistic Insight Gained |
|---|---|---|---|
| Deuterium (D) | Hydroxyl group (-OD) | Esterification | Confirms cleavage of the O-H bond. |
| Deuterium (D) | C1 position (-CH₂D-OH) | Oxidation to aldehyde | Probes the kinetic isotope effect of C-H bond cleavage. |
| ¹³C | C3 (olefinic carbon) | Allylic rearrangement | Tracks the movement of the double bond. |
| ¹⁸O | Hydroxyl group (-¹⁸OH) | Mitsunobu reaction | Determines whether the reaction proceeds with retention or inversion of stereochemistry at the carbon center. |
Role of Solvents and Catalytic Environments on Reaction Outcomes
The solvent and any catalysts present are not mere spectators in a chemical reaction; they can profoundly influence the reaction rate, selectivity, and even the operative mechanism.
Solvent Effects: Solvents can affect a reaction through their polarity, ability to form hydrogen bonds, and coordinating properties. In the isomerization of allylic alcohol to propanal catalyzed by an iron carbonyl complex, the solvent's basicity was found to be a critical factor. mdpi.com Coordinating solvents can compete with the substrate for binding to the catalyst's active site, thereby inhibiting the reaction. mdpi.com In palladium-catalyzed aminations of allylic alcohols, protic solvents like methanol (B129727) are thought to be crucial for the C-O bond cleavage step by stabilizing the developing negative charge in the transition state through hydrogen bonding. mdpi.com
Catalytic Environments: The nature of the catalyst is paramount in directing the course of a reaction. For allylic alcohols, a wide array of catalysts are employed:
Transition Metal Catalysts: Palladium, rhodium, iridium, and iron complexes are commonly used for allylic substitution, isomerization, and hydrogenation reactions. mdpi.comacs.orgacs.org The ligands attached to the metal center play a crucial role in tuning the catalyst's reactivity and selectivity. For instance, in the kinetic resolution of allylic alcohols via iridium-catalyzed asymmetric hydrogenation, the choice of a chiral N,P-ligand is key to achieving high enantioselectivity. rsc.org
Acid/Base Catalysis: Brønsted or Lewis acids can activate the hydroxyl group of this compound, making it a better leaving group for Sₙ1-type reactions. researchgate.net Conversely, bases can be used to deprotonate the alcohol, facilitating different reaction pathways.
The interplay between solvent and catalyst can be synergistic. In some aerobic allylic C-H functionalization reactions, green solvents like ethanol (B145695) not only serve as the reaction medium but also enhance the efficiency of the palladium catalyst. nih.gov
Radical Pathways and Single Electron Transfer (SET) Mechanisms in Transformations
While many reactions of allylic alcohols proceed through ionic or pericyclic mechanisms, radical and single electron transfer (SET) pathways offer alternative and powerful avenues for their transformation.
Radical Pathways: The allylic C-H bonds in this compound are susceptible to hydrogen atom abstraction (HAA) to form a resonance-stabilized allylic radical. This intermediate can then undergo a variety of transformations, such as C-C or C-heteroatom bond formation. mdpi.com Metalloradical catalysis, where a metal complex mediates the radical process, offers a way to control the selectivity of these reactions. mdpi.com
Single Electron Transfer (SET) Mechanisms: SET processes involve the transfer of a single electron to or from the substrate, generating a radical ion. In the context of allylic alcohols, SET can be initiated by photo-redox catalysts or by reducing metals. nih.gov For instance, light-driven proton-coupled electron transfer (PCET) can activate the O-H bond of an allylic alcohol to generate a reactive alkoxy radical. organic-chemistry.org This intermediate can then undergo C-C bond cleavage (β-scission) to form an enone and an alkyl radical, which can subsequently recombine to achieve a 1,3-alkyl transposition. organic-chemistry.org
Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment (e.g., NOESY, ROESY, Coupling Constant Analysis)
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a flexible molecule like (E)-3-ethylpent-3-en-1-ol, NMR provides critical insights into its preferred conformations and the dynamics of its rotatable bonds.
¹H and ¹³C NMR Spectral Assignments: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for the molecule's structure. The chemical shifts are influenced by the electronic environment of each nucleus. The presence of the hydroxyl group and the carbon-carbon double bond significantly affects the shifts of nearby atoms. Predicted spectral data, based on empirical increments and data from analogous structures, are presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |
| HO- | - | ~1.5 (variable) | - | broad singlet |
| -CH₂OH | 1 | 3.65 | 60.5 | triplet |
| -CH₂- | 2 | 2.25 | 35.2 | triplet |
| =CH- | 4 | 5.40 | 125.0 | quartet |
| -CH₃ | 5 | 1.65 | 14.1 | doublet |
| -CH₂- (ethyl) | 6 | 2.05 | 25.5 | quartet |
| -CH₃ (ethyl) | 7 | 1.00 | 13.0 | triplet |
Note: Predicted values are estimates and can vary based on solvent and concentration. The hydroxyl proton shift is particularly sensitive to hydrogen bonding.
Coupling Constant Analysis: Scalar (through-bond) coupling constants (J-values) are invaluable for determining dihedral angles and thus, the conformation around single bonds. nih.gov For this compound, the key couplings are:
³J(H1, H2): The three-bond coupling between the protons on C1 and C2 provides information about the torsion angle around the C1-C2 bond. Analysis using the Karplus equation allows for the estimation of the relative populations of gauche and anti conformers. nih.gov
³J(H4, H5): The coupling between the vinylic proton and the methyl protons on C5 confirms their connectivity.
⁴J(H2, H4): A small four-bond allylic coupling is expected between the protons on C2 and the vinylic proton on C4.
NOESY and ROESY for Conformational Dynamics: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space interactions between protons that are typically less than 5 Å apart. libretexts.orgcolumbia.edulibretexts.org These techniques are essential for elucidating the preferred spatial arrangement of the molecule.
For this compound, key expected NOE/ROE correlations would include:
H2 and H4: A correlation between the methylene (B1212753) protons at C2 and the vinylic proton at C4 would indicate a spatial proximity that depends on the conformation around the C2-C3 single bond.
H2 and H6: Proximity between the protons on C2 and the ethyl group's methylene protons (C6) would help define the rotational preference around the C2-C3 bond.
H4 and H6: A cross-peak between the vinylic proton (H4) and the ethyl methylene protons (H6) would strongly support the assigned (E)-geometry of the double bond, as these groups are on the same side of the double bond. youtube.com
ROESY is particularly useful for molecules of this size, as the NOE effect can be close to zero for intermediate-sized molecules, while the ROE is always positive and observable. libretexts.org
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interactions
Key Vibrational Modes:
O-H Stretching: The hydroxyl group gives rise to a characteristic band. In a concentrated liquid sample, intermolecular hydrogen bonding results in a strong, broad absorption band typically in the range of 3200–3600 cm⁻¹. In a very dilute solution in a non-polar solvent, a sharp, "free" O-H stretching band would be observed at higher wavenumbers, around 3600–3650 cm⁻¹.
C-H Stretching: Absorptions from sp³-hybridized C-H bonds (in the ethyl and propyl fragments) are expected just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The sp²-hybridized vinylic C-H stretch appears at a higher frequency, typically 3000–3100 cm⁻¹.
C=C Stretching: The stretching vibration of the C=C double bond is expected in the 1665–1675 cm⁻¹ region. As the double bond is tetrasubstituted, the IR absorption may be weak due to the small change in dipole moment, but it should be readily observable in the Raman spectrum. wikipedia.org
C-O Stretching: A strong C-O stretching band for the primary alcohol is expected in the range of 1050–1075 cm⁻¹.
Hydrogen Bonding and π-Interactions: The position and shape of the O-H stretching band are direct probes of hydrogen bonding. In addition to intermolecular O-H···O hydrogen bonds, the possibility of a weak intramolecular O-H···π interaction between the hydroxyl group and the electron cloud of the double bond can be investigated. researchgate.net Such an interaction would be indicated by a small redshift (lowering of frequency) of the O-H band in dilute solutions compared to a saturated primary alcohol without a nearby π-system.
Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch (sp²) | 3000 - 3100 | Medium | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |
| C=C Stretch | 1665 - 1675 | Weak to Medium | Strong |
| C-O Stretch | 1050 - 1075 | Strong | Weak |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are formed)
This compound is an achiral molecule and therefore does not exhibit electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) signals. wikipedia.org However, these powerful techniques can be employed to determine the absolute configuration of chiral molecules. To apply them to this alcohol, it must first be converted into a chiral derivative.
Formation of Chiral Derivatives: A common strategy is to react the alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as a chiral carboxylic acid or its activated form (e.g., Mosher's acid chloride), to form a diastereomeric ester. wikipedia.orgnih.gov For example, reacting this compound with (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid would produce an ester. Although the original alcohol is achiral, the new molecule is chiral, and its chiroptical properties can be analyzed.
Analysis by ECD and VCD:
Electronic Circular Dichroism (ECD): If the chiral derivative contains a suitable chromophore (e.g., the phenyl group in a Mosher's ester), ECD spectroscopy can be used. The experimental ECD spectrum, which shows differential absorption of left- and right-circularly polarized UV-Vis light, is compared to a spectrum predicted by quantum-mechanical calculations for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the derivative. gaussian.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. wikipedia.orgresearchgate.net A key advantage of VCD is that no specific chromophore is needed; all chiral molecules exhibit a VCD spectrum. gaussian.com The experimental VCD spectrum of the chiral derivative would be compared with the theoretically calculated spectrum (often using Density Functional Theory, DFT). The correspondence in the signs and relative intensities of the VCD bands allows for the determination of the absolute configuration in solution. rsc.org This method also provides valuable information about the solution-phase conformation of the derivative.
X-ray Crystallography of Crystalline Derivatives to Resolve Structural Ambiguities
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, it must be converted into a suitable crystalline derivative for analysis.
Preparation of a Crystalline Derivative: To facilitate crystallization, the alcohol is typically derivatized with a reagent that introduces a rigid, planar group and increases the likelihood of forming a well-ordered crystal lattice. Common derivatizing agents include aromatic carboxylic acids (such as p-nitrobenzoic acid) or isocyanates (such as phenyl isocyanate) to form crystalline esters or carbamates, respectively.
Structural Elucidation: Once a single crystal of suitable quality is obtained, single-crystal X-ray diffraction analysis can be performed. This technique yields a precise three-dimensional model of the molecule, providing a wealth of structural information:
Unambiguous Connectivity and Stereochemistry: It confirms the exact bonding arrangement and the (E)-configuration of the double bond.
Precise Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles within the molecule.
Solid-State Conformation: The analysis reveals the specific conformation adopted by the molecule in the crystal lattice, including the torsion angles around the C1-C2 and C2-C3 bonds. This solid-state structure can be compared with the solution-phase conformational preferences determined by NMR, providing a comprehensive understanding of the molecule's structural behavior.
Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state, including details of hydrogen bonding networks involving the derivative's functional groups (e.g., the ester carbonyl and nitro groups in a p-nitrobenzoate derivative).
In cases where solution-phase studies like NMR are ambiguous due to conformational averaging, an X-ray crystal structure of a derivative provides a definitive structural benchmark. acs.org
Computational and Theoretical Chemistry Studies of E 3 Ethylpent 3 En 1 Ol
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, offering a deep understanding of a molecule's stability, reactivity, and spectroscopic characteristics.
For (E)-3-ethylpent-3-en-1-ol, DFT calculations would be instrumental in elucidating its fundamental electronic properties. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often located around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would highlight regions susceptible to nucleophilic attack.
Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would be expected to show a region of negative potential (red) around the oxygen atom due to its high electronegativity and lone pairs, and regions of positive potential (blue) around the hydroxyl hydrogen and the carbons of the double bond.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hypothetical set of such descriptors for this compound, as would be calculated by DFT, is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar molecules, not from specific experimental or computational studies on this compound.)
| Parameter | Hypothetical Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.7 eV | A relatively large gap would suggest good kinetic stability. |
| Electronegativity (χ) | 2.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.85 eV | Indicates resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 0.92 eV | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide detailed information about its conformational flexibility and how it interacts with other molecules, such as solvents or reactants.
For this compound, MD simulations would be crucial for exploring its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bonds in the ethyl group and the C-O bond of the alcohol. MD simulations would reveal the most stable conformations (rotamers) and the energy barriers between them. This is important because the reactivity of the molecule can be dependent on its conformation.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol), one can observe the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and the solvent. The strength, lifetime, and geometry of these hydrogen bonds play a significant role in the molecule's solubility and its behavior in solution. Radial distribution functions (RDFs) can be calculated from the simulation to quantify the probability of finding a solvent atom at a certain distance from an atom in the solute molecule, providing a detailed picture of the solvation shell.
A hypothetical analysis of hydrogen bonding from an MD simulation is presented in Table 2.
Table 2: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water (Note: This data is for illustrative purposes.)
| Interaction | Average Distance (Å) | Average Bond Angle (°) | Average Lifetime (ps) |
| O-H···O (solute-water) | 1.85 | 170 | 2.5 |
| O···H-O (solute-water) | 1.90 | 165 | 3.1 |
Prediction of Reaction Pathways, Transition State Energies, and Catalytic Cycles
Computational chemistry provides essential tools for mapping out the potential energy surfaces of chemical reactions. By locating stationary points (reactants, products, intermediates, and transition states), it is possible to predict the most likely reaction pathways and their associated energy barriers.
For this compound, this approach could be used to study various reactions, such as its oxidation, esterification, or reactions involving the double bond. For example, in a study of its epoxidation, calculations would identify the structure of the transition state and its energy. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A lower activation energy implies a faster reaction.
Table 3 provides a hypothetical energy profile for a reaction involving this compound.
Table 3: Hypothetical Energy Profile for a Reaction of this compound (Note: This data is illustrative.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate | +5.0 |
| Transition State 2 | +15.0 |
| Products | -10.0 |
Quantum Chemical Studies of Bonding and Stereoelectronic Effects
Advanced quantum chemical methods can provide a deeper understanding of the bonding and electronic effects within a molecule that govern its structure and reactivity. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are particularly insightful.
For this compound, NBO analysis would be used to study orbital interactions. It could quantify the delocalization of electron density, such as the hyperconjugation between the C-H or C-C sigma bonds and the pi* orbital of the C=C double bond. These interactions contribute to the stability of the molecule. NBO analysis can also reveal stereoelectronic effects, where the spatial arrangement of orbitals influences reactivity. For example, the orientation of the hydroxyl group could affect the reactivity of the adjacent double bond due to interactions between the oxygen lone pairs and the pi system.
QTAIM analysis would characterize the nature of the chemical bonds by analyzing the topology of the electron density. This method can determine bond orders and identify bond critical points, providing a quantitative measure of bond strength and type (covalent vs. ionic character).
Cheminformatics and Machine Learning Applications in Reaction Prediction and Optimization
Cheminformatics and machine learning are increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions. These data-driven approaches leverage large datasets of known reactions to build predictive models.
While specific models for this compound are unlikely to exist without dedicated experimental studies, general-purpose reaction prediction models could be applied to this molecule. By inputting the structure of this compound and a set of reagents, a machine learning model could predict the most likely products and their relative yields. These models are trained on vast reaction databases and learn the underlying patterns of chemical reactivity.
Furthermore, machine learning algorithms could be used to optimize the conditions for a specific reaction of this compound. For example, if one wanted to maximize the yield of an esterification reaction, a model could be trained on experimental data (or data from computational reaction modeling) to predict the yield as a function of temperature, catalyst loading, and reactant concentrations. The model could then be used to identify the optimal set of conditions.
Applications of E 3 Ethylpent 3 En 1 Ol As a Key Synthetic Building Block
Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The allylic alcohol motif is a cornerstone in the synthesis of numerous natural products and bioactive molecules, prized for its ability to undergo a wide array of stereocontrolled transformations. Although direct examples involving (E)-3-ethylpent-3-en-1-ol are not readily found, the strategic importance of this functional group can be illustrated through the synthesis of other complex targets. For instance, the strategic application of related allylic alcohols in the synthesis of marine natural products and terpenoids showcases their utility.
Key Research Findings:
| Synthetic Strategy | Transformation of Allylic Alcohol | Relevance to this compound |
| Stereoselective Epoxidation | The hydroxyl group can direct the epoxidation of the adjacent double bond, establishing key stereocenters. | The primary alcohol of this compound could be used to direct the stereoselective epoxidation of its trisubstituted double bond. |
| Claisen Rearrangement | Conversion to a vinyl ether followed by thermal or Lewis acid-catalyzed rearrangement to form new carbon-carbon bonds. | This rearrangement could be employed to introduce complexity and extend the carbon chain of the parent molecule. |
| Cross-Coupling Reactions | Derivatization of the alcohol to a leaving group allows for participation in various cross-coupling reactions to form C-C, C-N, and C-O bonds. | The versatile handle of the primary alcohol allows for its conversion into a suitable electrophile for coupling reactions. |
The strategic placement of the hydroxyl group and the trisubstituted alkene in this compound makes it an intriguing candidate for similar synthetic endeavors, offering a unique seven-carbon fragment for the assembly of intricate molecular frameworks.
Intermediate in the Preparation of Advanced Organic Materials (e.g., Polymers, Specialty Chemicals)
Unsaturated alcohols, such as this compound, can serve as important monomers or precursors in the synthesis of advanced organic materials. The presence of both a polymerizable alkene and a functionalizable alcohol group allows for the creation of polymers with tailored properties.
The vinyl group can participate in addition polymerization, while the hydroxyl group can be used for condensation polymerization or for post-polymerization modification, introducing specific functionalities. This dual reactivity is highly desirable in the design of specialty polymers for a range of applications, from coatings and adhesives to more advanced materials in electronics and biomedicine.
Potential Polymerization Pathways:
| Polymerization Type | Role of this compound | Potential Polymer Properties |
| Free Radical Polymerization | The alkene acts as a monomer. | The resulting polymer would have pendant hydroxyl groups for further functionalization. |
| Ring-Opening Metathesis Polymerization (ROMP) | After conversion to a cyclic monomer. | Can lead to polymers with well-defined microstructures. |
| Polycondensation | The hydroxyl group reacts with a comonomer (e.g., a dicarboxylic acid). | Formation of polyesters with unsaturated side chains. |
Precursor for the Development of Novel Ligands, Organocatalysts, and Metal Catalysts
The development of new catalysts is a driving force in chemical innovation. The structure of this compound offers a scaffold that can be elaborated into novel ligands for metal-catalyzed reactions or into purely organic catalysts. The hydroxyl group provides a convenient attachment point for phosphine (B1218219), amine, or other coordinating groups, while the stereochemistry of the alkene could be used to impart chirality.
For example, the synthesis of chiral phosphine ligands derived from allylic alcohols has been a successful strategy in asymmetric catalysis. The specific substitution pattern of this compound could lead to ligands with unique steric and electronic properties, potentially enabling new catalytic transformations or improving the efficiency and selectivity of existing ones.
Exploration in Fine Chemical Synthesis and Agrochemical Intermediates
The fragrance, flavor, and agrochemical industries often rely on the synthesis of highly functionalized, medium-sized organic molecules. The C7 framework of this compound, combined with its reactive handles, makes it an attractive starting material for the synthesis of such fine chemicals.
In the context of agrochemicals, the introduction of specific side chains and functional groups is crucial for biological activity. The double bond and hydroxyl group of this compound provide opportunities for a variety of chemical modifications to generate libraries of new compounds for screening as potential herbicides, insecticides, or fungicides. The specific stereochemistry of the "E" isomer can also play a critical role in the biological efficacy of the final product.
Bio Inspired and Biocatalytic Approaches for Synthesis and Transformation
Enzymatic Synthesis of (E)-3-ethylpent-3-en-1-ol and its Stereoisomers
The enzymatic synthesis of this compound can be envisioned through the stereoselective reduction of a prochiral ketone precursor, 3-ethylpent-3-en-2-one. This transformation is well-suited for alcohol dehydrogenases (ADHs), a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.orgiajesm.com The high chemo-, regio-, and stereoselectivity of ADHs make them powerful tools for the synthesis of chiral alcohols. frontiersin.org
A plausible biocatalytic route to this compound involves the use of a whole-cell biocatalyst or an isolated alcohol dehydrogenase to reduce the corresponding α,β-unsaturated ketone. The stereochemical outcome of the reaction is dependent on the specific enzyme used, allowing for the potential synthesis of different stereoisomers of the target molecule.
While a vast number of ADHs exist in nature, their native substrate specificities may not be optimal for a non-natural or "bulky" substrate like 3-ethylpent-3-en-2-one. Therefore, a crucial first step is often a comprehensive screening of a diverse panel of known ADHs to identify a suitable starting candidate. This initial screening can reveal enzymes with at least a basal level of activity and the desired stereoselectivity.
Once a promising candidate is identified, its performance can be significantly enhanced through directed evolution. This powerful protein engineering technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. d-nb.infonih.govresearchgate.net By introducing random mutations into the gene encoding the ADH and screening the resulting enzyme variants for improved activity and stereoselectivity towards the target substrate, it is possible to tailor the enzyme for a specific industrial application. researchgate.netrsc.org
For instance, mutations in the amino acid residues lining the substrate-binding pocket can alter the enzyme's affinity for the substrate and influence the stereochemical course of the reduction. This approach has been successfully applied to improve the performance of ADHs for the synthesis of various chiral alcohols, including those with challenging structural features.
Table 1: Hypothetical Results of an Enzyme Screening Campaign for the Reduction of 3-ethylpent-3-en-2-one
| Enzyme Source | Wild-Type Activity (U/mg) | Enantiomeric Excess (%) | Stereopreference |
| Saccharomyces cerevisiae | 0.5 | 85 | (S) |
| Lactobacillus brevis | 1.2 | 92 | (R) |
| Thermoanaerobacter brockii | 0.8 | 78 | (S) |
| Candida parapsilosis | 2.5 | 95 | (R) |
Table 2: Hypothetical Improvement of an Alcohol Dehydrogenase through Directed Evolution
| Enzyme Variant | Mutations | Relative Activity (%) | Enantiomeric Excess (%) |
| Wild-Type | - | 100 | 92 |
| Gen I | W110A | 250 | 95 |
| Gen II | W110A, C295V | 580 | 98 |
| Gen III | W110A, C295V, I86A | 1200 | >99 |
Mimicking Biosynthetic Pathways in Vitro for Selective Transformations
Nature often employs multi-enzyme cascades to construct complex molecules with high efficiency and selectivity. Mimicking these biosynthetic pathways in vitro offers a powerful strategy for the synthesis of this compound. This could involve combining the activity of an alcohol dehydrogenase with other enzyme classes to perform a multi-step synthesis in a single reaction vessel.
One such hypothetical pathway could involve the use of an ene-reductase to first selectively reduce a different double bond in a precursor molecule, followed by the stereoselective reduction of the ketone functionality by an ADH. Ene-reductases are known to catalyze the asymmetric reduction of activated C=C bonds and have been successfully used in the synthesis of fragrance compounds. rsc.org
The construction of such artificial metabolic pathways requires careful selection of compatible enzymes that can function under similar reaction conditions (pH, temperature, and co-factor requirements). The use of whole-cell biocatalysts can sometimes circumvent the need for co-factor regeneration, as the cellular machinery handles this process.
Sustainability and Environmental Aspects of Biocatalytic Routes
The adoption of biocatalytic routes for the synthesis of fragrance compounds like this compound offers significant environmental and sustainability advantages over traditional chemical methods. ethz.ch Biocatalysis aligns with the principles of green chemistry by operating under mild reaction conditions, typically in aqueous media, which reduces energy consumption and the use of hazardous organic solvents. polimi.it
Enzymatic reactions are highly specific, leading to the formation of the desired product with high purity and minimizing the generation of by-products and waste. nih.gov This high selectivity can eliminate the need for costly and environmentally taxing purification steps. Furthermore, enzymes are biodegradable and derived from renewable resources, further enhancing the sustainability of the process. ethz.ch
Advanced Methodologies and Future Research Directions for E 3 Ethylpent 3 En 1 Ol
Integration of Photoredox Catalysis and Electrochemistry in Transformations
The functionalization of allylic alcohols has been significantly advanced through the advent of photoredox catalysis and electrochemistry. These methods offer green and efficient alternatives to traditional synthetic protocols, often proceeding under mild reaction conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates, enabling a wide range of chemical transformations. nih.gov For a molecule like (E)-3-ethylpent-3-en-1-ol, photoredox catalysis could facilitate several key reactions. For instance, the isomerization of allylic alcohols to carbonyl compounds can be achieved via C-H bond activation. researchgate.netpkusz.edu.cnresearchgate.net This redox-neutral process could convert this compound into the corresponding β,γ-unsaturated ketone. Another potential application is the direct C-C bond formation, such as the carboxylation of allylic alcohols with CO2 using a dual photoredox/nickel catalysis system to yield carboxylic acids. acs.org Furthermore, the direct arylation of the allylic sp3 C–H bond adjacent to the hydroxyl group could be accomplished by merging photoredox and organocatalysis, leading to the formation of β-aryl ketones. nih.gov
Electrochemistry: Electro-organic synthesis provides a reagent-free method for oxidation and reduction reactions. nih.gov For this compound, electrochemical methods could be employed for the selective oxidation to the corresponding α,β-unsaturated aldehyde. rsc.org This can be achieved using electrochemically generated oxidants or through direct anodic oxidation. Moreover, electrocatalytic C-H activation has shown promise in the functionalization of a variety of organic molecules, including alcohols and alkenes, and could be applied to introduce new functional groups into the structure of this compound. nih.gov The integration of electrochemistry with other catalytic methods, such as transition metal catalysis, opens up further possibilities for novel transformations.
A comparative look at potential photoredox and electrochemical transformations for this compound is presented below:
| Transformation Type | Photoredox Catalysis Approach | Electrochemical Approach | Potential Product from this compound |
| Isomerization | C-H bond activation via HAT | Not typically applied | 3-ethylpentan-2-one |
| Oxidation | Aerobic oxidation | Direct anodic oxidation or mediated oxidation | (E)-3-ethylpent-3-enal |
| C-C Bond Formation | Dual photoredox/nickel catalyzed carboxylation | Reductive coupling with activated electrophiles | (E)-4-ethylhex-4-enoic acid |
| C-H Arylation | Merged photoredox and organocatalysis | Not typically applied | (E)-4-aryl-3-ethylpent-3-en-1-ol |
Continuous Flow Chemistry Approaches for Scalable Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. While specific continuous flow synthesis of this compound has not been detailed in the literature, the principles of flow chemistry can be readily applied to its production.
Continuous flow processes could be developed for key steps in the synthesis of this compound, such as Grignard reactions or reductions of corresponding esters or aldehydes. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. For instance, a continuous flow process was developed for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key intermediate for the herbicide clethodim, showcasing the industrial applicability of this technology for substituted alkenes. researchgate.net Similarly, the use of metal plate reactors in continuous flow setups has been shown to be effective for Diels-Alder reactions in terpene synthesis, a process that shares similarities with potential synthetic routes to precursors of this compound. rasayanjournal.co.in
The table below outlines the potential benefits of employing continuous flow chemistry for the synthesis of this compound:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, better temperature control |
| Mass Transfer | Limited by stirring speed and vessel geometry | Enhanced due to small reactor dimensions |
| Safety | Handling of large quantities of reagents poses risks | Smaller reaction volumes at any given time |
| Scalability | Often requires significant process redevelopment | Scaled by running the process for longer durations |
| Reproducibility | Can be variable between batches | Generally high due to precise parameter control |
Development of Smart Materials Incorporating the Compound
Smart materials, which respond to external stimuli, are at the forefront of materials science. The incorporation of functional molecules like this compound into polymer backbones can impart specific properties. The hydroxyl group of this compound can be used for polymerization or for grafting onto existing polymers. The double bond offers a site for cross-linking or further functionalization.
For example, allylic alcohols can be copolymerized with other monomers to create polymers with tunable properties. researchgate.net These could find applications in areas such as shape memory polymers, where the glass transition temperature can be controlled by the molecular structure of the polymer components. mhi.com The reactivity of the double bond could be exploited to create self-healing materials, where the bond can be reformed after being broken.
Potential applications in smart materials are summarized below:
| Smart Material Type | Potential Role of this compound |
| Responsive Polymers | As a comonomer to tune properties like hydrophobicity or reactivity. |
| Self-Healing Materials | The double bond could participate in reversible cross-linking reactions. |
| Functional Coatings | The hydroxyl group allows for adhesion to surfaces, while the double bond can be used for subsequent modifications. |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields
The versatile structure of this compound makes it an interesting candidate for interdisciplinary research. In medicinal chemistry, it could serve as a building block for the synthesis of more complex bioactive molecules. The field of chemical biology could explore its potential interactions with biological systems.
In the context of atmospheric chemistry, the reaction of this compound with atmospheric oxidants like hydroxyl radicals could be studied to understand its environmental fate and potential contribution to the formation of secondary organic aerosols. Studies on similar unsaturated alcohols, such as nerol, have investigated their reactions with OH radicals, revealing that both H-abstraction and OH-addition pathways are significant. mdpi.com
The table below highlights potential areas of interdisciplinary research:
| Field | Research Focus |
| Medicinal Chemistry | Synthesis of analogs of natural products or other bioactive compounds. |
| Materials Science | Development of novel polymers and functional materials. |
| Environmental Chemistry | Study of atmospheric degradation pathways and environmental impact. |
| Flavor and Fragrance | Investigation of its organoleptic properties and potential use as a fragrance ingredient. |
Unexplored Reactivity Patterns and Potential Transformations
While the basic reactivity of allylic alcohols is well-established, there are still many unexplored avenues for a trisubstituted alkene like this compound. The steric hindrance around the double bond and the presence of the hydroxyl group can lead to unique reactivity.
One area for future exploration is the development of stereoselective reactions. For example, methods for the conversion of allylic alcohols to stereodefined trisubstituted alkenes could be applied to this compound to access its geometric isomers or other diastereomers if additional stereocenters are introduced. nih.gov The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, could be explored with non-derivatized this compound to form new C-N, C-S, C-C, and C-O bonds. nih.gov
Furthermore, the merging of alkene isomerization with functionalization presents an exciting opportunity for remote functionalization of the molecule. thieme.de This could allow for the introduction of functional groups at positions distant from the initial hydroxyl group and double bond. Radical-mediated functionalization of internal alkenes is another promising area, which could lead to the synthesis of multifunctionalized allylic and homoallylic derivatives. nih.gov
The following table presents some potential unexplored transformations:
| Reaction Type | Potential Outcome |
| Stereoselective Epoxidation | Formation of a specific diastereomer of the corresponding epoxide. |
| Directed C-H Functionalization | Functionalization of a specific C-H bond guided by the hydroxyl group. |
| Metathesis Reactions | Cross-metathesis with other alkenes to generate more complex structures. rsc.org |
| Radical Addition Reactions | Addition of various radicals across the double bond to introduce new functional groups. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
